molecular formula C9H8ClNO3 B131246 2-(2-Chlorobenzamido)acetic acid CAS No. 16555-60-5

2-(2-Chlorobenzamido)acetic acid

Cat. No.: B131246
CAS No.: 16555-60-5
M. Wt: 213.62 g/mol
InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzamido)acetic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-chlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzamido)acetic acid typically involves the acylation of glycine with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzamido)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromobenzamido)acetic acid
  • 2-(2-Fluorobenzamido)acetic acid
  • 2-(2-Iodobenzamido)acetic acid

Uniqueness

2-(2-Chlorobenzamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWTQYNZUNGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167982
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16555-60-5
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-((2-chlorobenzoyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROHIPPURIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 2-chlorobenzoyl chloride was treated with glycine to give 2-(2-chlorobenzamido)acetic acid 21 in good yield. Then, 21 was reacted with acetic anhydride and benzaldehyde, in the presence of sodium acetate, to lead to the corresponding oxazolone in excellent yield. The resulting (4Z)-4-benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one 22 was converted via a Friedel-Crafts reaction to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid 23 in moderate yield2. Finally, the dimeric compounds 24 were easily obtained in good yields by transformation of the acid into acylchloride and further reactions with diamines.
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Synthesis routes and methods II

Procedure details

To a stirred solution of glycine (100 mmol) and NaOH (100 mmol) in water (300 ml), at 5° C., o-chloro-benzoyl chloride (110 mmol) was added in small portions. The reaction mixture was stirred for 30 minutes at room temperature, then cooled again and acidified to pH=2 by addition of 6 M HCl. Extraction of the aqueous solution was performed with EtOAc. Then, the combined organic layers were dried over MgSO4 and the solvent was removed by reduced pressure. The residue was triturated in boiling chloroform, and the product was collected by filtration in 80% yield.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of above (2-chloro-benzoylamino)-acetic acid methyl ester (6 g, 26 mmol) in 30 mL of methanol, was added three equivalents of lithium hydroxide hydrate in 10 mL of water. The solution was stirred at room temperature for 1 hour, concentrated and mixed with water. Citric acid was added until pH of the solution was adjusted to pH 2-3. The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine, dried over MgSO4, filtered and concentrated to dryness to give (2-chloro-benzoylamino)-acetic acid as a solid. To a solution of (2-chloro-benzoylamino)-acetic acid in 40 mL of acetone at −20° C. was added excess of trifluoroacetic anhydride. The mixture was warmed up to room temperature and stirred overnight. The solvent was removed under vacuum. The residue was poured into 400 mL of water and stirred for 20 min. The solid was filtered out and washed with 2×100 mL of water, and dried under vacuum to give 2-(2-chloro-benzoylamino)-4,4,4-trifluoro-3,3-dihydroxy-butyric acid as a red solid. This red solid was suspended in 80 mL of methanol, and heated to reflux for 30 min. The solvent was removed and the mixture was purified by flash chromatography using ethyl acetate/hexane to give 2-(2-chloro-benzoylamino)-4,4,4-trifluoro-3,3-dihydroxy-butyric acid methyl ester as a light yellow solid. The methyl ester was suspended in 100 g of phosphorus oxychloride, and stirred at 80° C. overnight. The reaction mixture was concentrated to remove excess POCl3. The remaining oil was diluted with toluene, and poured into a mixture of ice-water. The layers were separated and the organic layer was washed with water and diluted sodium bicarbonate and then concentrated to dryness. The solid was dissolved in 30 mL of methanol and treated with 2.5 equivalent of lithium hydroxide in 30 mL of water, and stirred for 30 min. Methanol was removed under vacuum, and the mixture was diluted with water. pH of the solution was adjusted to about 3 with 12 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by flash chromatography to give 1.67 g of 2-(2-chloro-phenyl)-5-trifluoromethyl-oxazole-4-carboxylic acid as a light yellow solid. LCMS calcd for C11H5ClF3NO3 (m/e) 291, obsd 292 (M+H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorobenzamido)acetic acid
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Customer
Q & A

Q1: What is the significance of 2-chlorohippuric acid (2-CHA) in toxicological studies?

A: 2-CHA serves as a valuable biomarker for exposure to chemicals like o-chlorobenzylidene malononitrile (CS), a riot control agent. Studies demonstrate a strong correlation between CS exposure and urinary 2-CHA levels. For instance, a study involving U.S. Army soldiers exposed to varying CS concentrations (0.086–4.9 mg/m³) revealed a strong correlation between CS exposure and urinary 2-CHA levels measured at different time points post-exposure [].

Q2: How is 2-chlorohippuric acid metabolized in the body?

A: Research indicates that 2-CHA is a key metabolite of CS. Following CS exposure, it is primarily hydrolyzed to 2-chlorobenzaldehyde. This compound is further metabolized through oxidation to 2-chlorobenzoic acid, which subsequently undergoes glycine conjugation to form 2-CHA [].

Q3: What are the major routes of elimination for 2-chlorohippuric acid?

A: Studies show that following the administration of CS to rats, a significant portion of the administered dose is excreted in urine, with 2-CHA being one of the primary metabolites identified []. This suggests that urinary excretion plays a major role in the elimination of 2-CHA from the body.

Q4: Apart from CS exposure, are there other sources of 2-chlorohippuric acid in the body?

A: Yes, 2-CHA is also identified as a metabolite of Ticlopidine, a drug that inhibits platelet aggregation. Studies in rats have shown that following Ticlopidine administration, 2-CHA constitutes a significant portion of the drug's urinary metabolites, reaching up to 16% of the administered dose [].

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